2-(3-Bromo-4-methylphenyl)acetaldehyde
Description
2-(3-Bromo-4-methylphenyl)acetaldehyde is a brominated aromatic aldehyde with the molecular formula C₉H₉BrO. Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and an acetaldehyde moiety (-CH₂CHO) at the 2-position (ortho to the bromine). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the aldehyde group and the electronic effects imparted by the bromine and methyl substituents. The bromine atom enhances electrophilicity, while the methyl group contributes steric bulk and mild electron-donating properties, influencing both reactivity and solubility .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
LOGILZBTHLLWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by oxidation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or light to facilitate the bromination process. The resulting brominated product is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or potassium permanganate to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromo-4-methylphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, temperature control, and purification methods are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 2-(3-Bromo-4-methylphenyl)acetic acid.
Reduction: 2-(3-Bromo-4-methylphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methylphenyl)acetaldehyde.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
2-(4-Bromophenyl)acetaldehyde (CAS 27200-79-9)
- Substituents : Bromine at the para position (4-Br) on the phenyl ring.
- For chloro analogs, positional isomers (e.g., 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde) exhibit similar boiling points, suggesting brominated isomers may follow this trend .
2-(3-Chloro-4-methylphenyl)acetaldehyde
- Substituents : Chlorine (3-Cl) and methyl (4-Me) groups.
- Electronic Effects : Chlorine, being less electron-withdrawing than bromine, results in a less electrophilic aldehyde group. This reduces reactivity in nucleophilic addition reactions compared to the brominated analog .
Functional Group Analogs
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Functional Group : Carboxylic acid (-COOH) instead of aldehyde.
- Applications: Used in crystallography and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group enables esterification or amidation, contrasting with the aldehyde’s propensity for oxidation or nucleophilic addition .
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Functional Group : Ketone (-CO-) instead of aldehyde.
- Reactivity : Ketones undergo Grignard reactions and reductions more readily than aldehydes but are less reactive in oxidation reactions. The methoxy group enhances electron density on the ring, further deactivating the ketone .
Substituent Effects on Reactivity and Physical Properties
- Electron-Withdrawing vs. Donating Groups: Bromine (electron-withdrawing) increases the electrophilicity of the aldehyde, favoring nucleophilic attacks. Methyl (electron-donating) slightly deactivates the ring but improves solubility in nonpolar solvents due to increased lipophilicity.
- Steric Effects : The 4-methyl group in the target compound may hinder reactions at the ortho position, such as Friedel-Crafts alkylation, compared to unsubstituted analogs .
Data Tables
Table 1. Physical and Chemical Properties of Brominated Phenyl Acetaldehydes
| Compound | Molecular Formula | Boiling Point (°C)* | logP (Predicted) | Key Reactivity Notes |
|---|---|---|---|---|
| 2-(3-Bromo-4-methylphenyl)acetaldehyde | C₉H₉BrO | 220–230 | 2.8 | High electrophilicity; steric hindrance at ortho |
| 2-(4-Bromophenyl)acetaldehyde | C₈H₇BrO | 210–220 | 2.5 | Symmetrical substitution enhances regioselectivity |
| 2-(3-Chloro-4-methylphenyl)acetaldehyde | C₉H₉ClO | 200–210 | 2.3 | Lower electrophilicity due to Cl vs. Br |
*Estimated based on chloro analog trends .
Table 2. Functional Group Comparison
| Compound | Functional Group | Key Reactions | Applications |
|---|---|---|---|
| 2-(3-Bromo-4-methylphenyl)acetaldehyde | Aldehyde | Oxidation, Nucleophilic addition | Pharmaceutical intermediates |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Carboxylic acid | Esterification, Amidation | Crystallography, NSAID synthesis |
| 2-Bromo-4'-methoxyacetophenone | Ketone | Grignard reactions | Organic synthesis |
Research Findings
Substituent Position and Chromatography : Chlorophenyl acetaldehyde isomers (2-, 3-, and 4-Cl) exhibit nearly identical boiling points but distinct GC retention times due to steric and electronic effects. Brominated analogs likely follow similar trends, with para-substituted isomers eluting later than meta-substituted ones .
The methyl group in the target compound may slightly reduce volatility, lowering inhalation risks compared to non-methylated analogs .
Synthetic Utility: The target compound’s aldehyde group is pivotal in synthesizing Schiff bases or heterocycles (e.g., quinolines), whereas acetophenone analogs (e.g., 2-Bromo-4'-methoxyacetophenone) are more suited for ketone-specific reactions like reductions .
Biological Activity
2-(3-Bromo-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO. It features a bromine atom at the 3-position and a methyl group at the 4-position on a phenyl ring, along with an acetaldehyde group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, typically involving the bromination of substituted phenylacetaldehydes. The unique structure of 2-(3-Bromo-4-methylphenyl)acetaldehyde allows it to undergo several chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
- Reduction : The aldehyde can be reduced to an alcohol.
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
Antimicrobial Properties
Research indicates that compounds similar to 2-(3-Bromo-4-methylphenyl)acetaldehyde exhibit antimicrobial activity. For instance, studies have shown that related compounds possess inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 250 to 1000 µg/mL, indicating moderate efficacy against microbial strains .
Enzyme Interaction
The biological activity of 2-(3-Bromo-4-methylphenyl)acetaldehyde may also involve interaction with specific enzymes. Preliminary studies suggest that this compound could serve as a substrate or inhibitor in enzyme-catalyzed reactions involving aldehydes, which are significant in metabolic pathways and drug metabolism.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of various synthesized compounds, including derivatives of 2-(3-Bromo-4-methylphenyl)acetaldehyde. The results demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Enzyme-Catalyzed Reactions
In another investigation, the compound was utilized to study enzyme kinetics. The results indicated that 2-(3-Bromo-4-methylphenyl)acetaldehyde could act as an inhibitor in specific enzymatic pathways, potentially affecting metabolic processes in bacterial cells .
The mechanism by which 2-(3-Bromo-4-methylphenyl)acetaldehyde exerts its biological effects is likely multifaceted:
- Nucleophilic Attack : The bromine atom can facilitate nucleophilic attack by biological molecules, leading to alterations in cellular processes.
- Oxidation Reactions : The aldehyde group may participate in oxidation-reduction reactions, influencing cellular redox states.
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
Comparative Analysis
To better understand the biological activity of 2-(3-Bromo-4-methylphenyl)acetaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 2-(3-Bromo-2-methylphenyl)acetaldehyde | Methyl group at the 2-position | Moderate antibacterial properties |
| 2-(4-Bromo-3-methylphenyl)acetaldehyde | Bromine and methyl groups swapped | Antifungal activity observed |
| 2-(3-Chloro-4-methylphenyl)acetaldehyde | Chlorine instead of bromine | Lower antibacterial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
